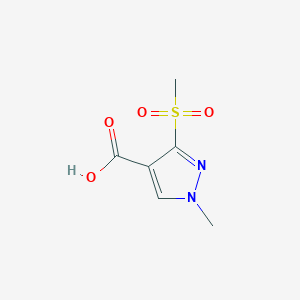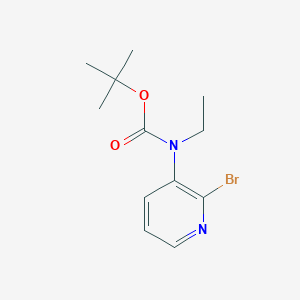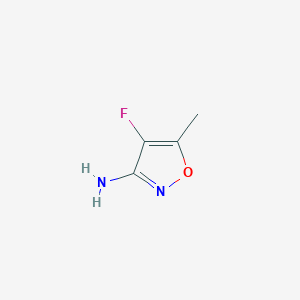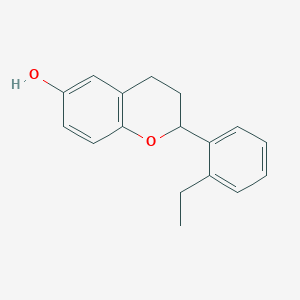
Methyl (2S,3S)-3-Methyl-2-(tosyloxy)pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S,3S)-3-Methyl-2-(tosyloxy)pentanoate is an organic compound with significant applications in synthetic organic chemistry. It is characterized by its unique stereochemistry and functional groups, which make it a valuable intermediate in various chemical reactions and processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,3S)-3-Methyl-2-(tosyloxy)pentanoate typically involves the esterification of the corresponding acid with methanol in the presence of a strong acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. Additionally, the tosylation of the hydroxyl group is achieved using p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to streamline the synthesis, making it more sustainable and scalable .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2S,3S)-3-Methyl-2-(tosyloxy)pentanoate undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Pyridine, amines, thiols.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Oxidation: KMnO4, chromium trioxide (CrO3).
Major Products
Substitution: Amino or thiol derivatives.
Reduction: Alcohols.
Oxidation: Carboxylic acids.
Applications De Recherche Scientifique
Methyl (2S,3S)-3-Methyl-2-(tosyloxy)pentanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of Methyl (2S,3S)-3-Methyl-2-(tosyloxy)pentanoate involves its interaction with various molecular targets. The tosyl group acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The ester group can undergo hydrolysis or reduction, leading to the formation of alcohols or acids. These transformations are crucial in the compound’s role as an intermediate in synthetic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (2S,3S)-2-hydroxy-3-(methoxymethyl)pentanoate
- Methyl (2S,3S)-4-(benzyloxy)-2,4-dimethyl-3-[(trimethylsilyl)oxy]pentanoate
Uniqueness
Methyl (2S,3S)-3-Methyl-2-(tosyloxy)pentanoate is unique due to its specific stereochemistry and functional groups, which provide distinct reactivity patterns. Its tosyl group makes it a versatile intermediate for substitution reactions, while its ester group allows for various transformations, making it a valuable compound in synthetic organic chemistry .
Propriétés
Formule moléculaire |
C14H20O5S |
|---|---|
Poids moléculaire |
300.37 g/mol |
Nom IUPAC |
methyl (2S,3S)-3-methyl-2-(4-methylphenyl)sulfonyloxypentanoate |
InChI |
InChI=1S/C14H20O5S/c1-5-11(3)13(14(15)18-4)19-20(16,17)12-8-6-10(2)7-9-12/h6-9,11,13H,5H2,1-4H3/t11-,13-/m0/s1 |
Clé InChI |
RNLKQPJJHATCON-AAEUAGOBSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)OC)OS(=O)(=O)C1=CC=C(C=C1)C |
SMILES canonique |
CCC(C)C(C(=O)OC)OS(=O)(=O)C1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


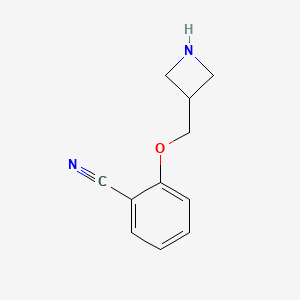
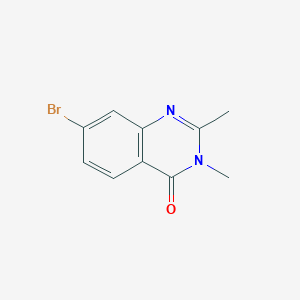
![tetrapotassium;[10,13-dimethyl-3,7-disulfonatooxy-17-(5-sulfonatooxypentan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-12-yl] sulfate](/img/structure/B13896880.png)
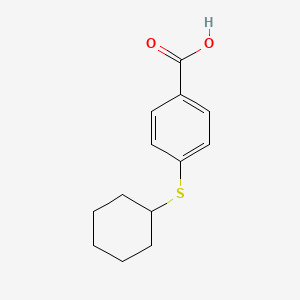
![[2-(Tert-butoxycarbonylamino)-3-cyano-7-fluoro-benzothiophen-4-YL]boronic acid](/img/structure/B13896899.png)

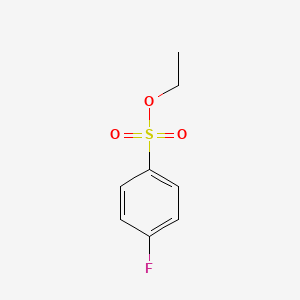
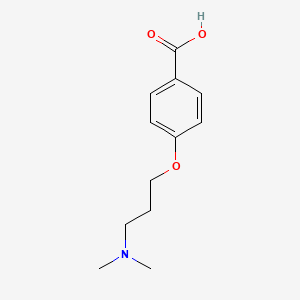
![[4,4'-Bis-trifluoromethyl]bis[(5-fluoro-2-(5-methyl-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate](/img/structure/B13896915.png)
